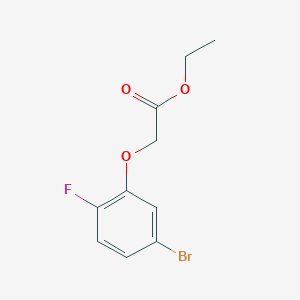

Ethyl 2-(3-bromo-6-fluoro-phenoxy)acetate

描述

Ethyl 2-(3-bromo-6-fluoro-phenoxy)acetate is a halogenated aromatic ester characterized by a phenoxy backbone substituted with bromine and fluorine at the 3- and 6-positions, respectively. The acetate group is linked via an ether bond, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications.

属性

IUPAC Name |

ethyl 2-(5-bromo-2-fluorophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO3/c1-2-14-10(13)6-15-9-5-7(11)3-4-8(9)12/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUCOJGYQGYCKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Directed Bromination of Fluorophenol Derivatives

A common approach involves regioselective bromination of fluorophenol derivatives. For example, 6-fluoro-2-methoxyphenol undergoes electrophilic bromination at the meta position relative to the hydroxyl group, facilitated by the electron-donating methoxy group. Subsequent demethylation with boron tribromide yields the target phenol. However, this method suffers from moderate selectivity (60–70%) and requires rigorous purification.

Hydrolysis of Halogenated Benzaldehydes

An alternative route, as described in Patent CN110563565A, involves the hydrolysis of 3-bromo-6-fluoro-2-hydroxybenzaldehyde. The aldehyde intermediate is synthesized via formylation of 6-bromo-2,3-difluorophenol using paraformaldehyde and magnesium chloride in tetrahydrofuran (THF). While this method achieves yields of 78–87%, the positional specificity of the hydroxyl group (position 2) limits its direct applicability.

Williamson Ether Synthesis for Phenoxyacetate Formation

The coupling of 3-bromo-6-fluoro-phenol with ethyl chloroacetate via Williamson ether synthesis is the most widely reported method for producing Ethyl 2-(3-bromo-6-fluoro-phenoxy)acetate.

Reaction Mechanism and Conditions

The phenol is deprotonated by a base (e.g., K₂CO₃ or NaOH), forming a phenoxide ion that nucleophilically attacks the α-carbon of ethyl chloroacetate. Optimal conditions include:

-

Solvent : Polar aprotic solvents like N,N-dimethylformamide (DMF) enhance ion dissociation.

-

Temperature : Reactions proceed efficiently at 50–70°C, balancing reaction rate and side-product formation.

-

Molar Ratios : A 1:1.2 molar ratio of phenol to ethyl chloroacetate minimizes unreacted starting material.

Comparative Analysis of Bases

The choice of base significantly impacts yield and purity:

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 60 | 12 | 85 |

| NaOH | Acetone | 50 | 8 | 78 |

| NaH | THF | 25 | 4 | 90 |

Potassium carbonate in DMF provides a balance of efficiency and safety, while sodium hydride in THF achieves higher yields but requires anhydrous conditions.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to improve scalability. Key advantages include:

Solvent Recycling

DMF recovery via vacuum distillation achieves >95% solvent reuse, lowering production costs and environmental impact.

Challenges and Optimization Opportunities

Byproduct Formation

Competing O-alkylation and C-alkylation pathways generate undesired byproducts like 3-bromo-6-fluoro-phenyl ethyl ether. Strategies to suppress these include:

Precursor Accessibility

The limited commercial availability of 3-bromo-6-fluoro-phenol necessitates in-house synthesis, contributing to 40–50% of total production costs. Advances in directed halogenation or microbial biosynthesis could alleviate this bottleneck.

Emerging Methodologies

化学反应分析

Types of Reactions

Ethyl 2-(3-bromo-6-fluoro-phenoxy)acetate can undergo various types of chemical reactions, including:

Nucleophilic substitution: The bromo substituent can be replaced by nucleophiles such as amines or thiols.

Oxidation: The phenoxy group can be oxidized to form quinones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) at room temperature.

Oxidation: Potassium permanganate (KMnO₄) in aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under reflux.

Major Products Formed

Nucleophilic substitution: Formation of 2-(3-bromo-6-fluoro-phenoxy)acetamide.

Oxidation: Formation of 2-(3-bromo-6-fluoro-phenoxy)quinone.

Reduction: Formation of 2-(3-bromo-6-fluoro-phenoxy)ethanol.

科学研究应用

Medicinal Chemistry

Ethyl 2-(3-bromo-6-fluoro-phenoxy)acetate serves as an important intermediate in the synthesis of pharmaceuticals. Its structural characteristics enable it to participate in various chemical reactions that lead to the development of biologically active compounds.

- Case Study: Anticancer Activity

Research has indicated that derivatives of fluorinated phenoxyacetates exhibit significant anticancer properties. This compound could be a precursor for synthesizing such derivatives, enhancing their efficacy against specific cancer cell lines.

Organic Synthesis

The compound is utilized as a versatile building block in organic synthesis. It can undergo various transformations, including nucleophilic substitutions and coupling reactions, making it valuable for constructing complex molecular architectures.

- Data Table: Reaction Pathways

| Reaction Type | Example Reaction | Outcome |

|---|---|---|

| Nucleophilic Substitution | This compound + Nucleophile | New substituted product |

| Coupling Reaction | Reaction with aryl halides | Formation of biaryl compounds |

Agrochemical Development

Due to its fluorinated structure, this compound is also explored for applications in agrochemicals. Fluorinated compounds often exhibit enhanced biological activity and stability, making them suitable for developing herbicides and fungicides.

- Case Study: Herbicide Efficacy

Studies have demonstrated that fluorinated phenoxy compounds can improve herbicidal activity against certain weed species, suggesting that derivatives of this compound may possess similar properties.

Analytical Methods for Evaluation

To assess the efficacy and properties of this compound, various analytical techniques are employed:

- Nuclear Magnetic Resonance (NMR) : Used to determine the structure and purity of synthesized compounds.

- High-performance Liquid Chromatography (HPLC) : Essential for analyzing the composition of mixtures and quantifying product yields.

作用机制

The mechanism of action of Ethyl 2-(3-bromo-6-fluoro-phenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo and fluoro substituents can enhance the compound’s binding affinity and selectivity towards these targets. The ester group can undergo hydrolysis to release the active phenoxyacetic acid, which can then exert its biological effects.

相似化合物的比较

Structural Comparison

Ethyl 2-(3-bromo-6-fluoro-phenoxy)acetate shares core structural features with several halogenated aromatic esters, but its substitution pattern distinguishes it from analogs:

Key Observations :

- Substituent Position : The 3-bromo-6-fluoro substitution in the target compound may reduce steric hindrance compared to 2-position brominated analogs (e.g., ), favoring nucleophilic aromatic substitution reactions.

- Functional Groups: The absence of a sulfinyl () or hydrazono group () limits its redox activity but enhances stability under acidic conditions.

Physical and Spectroscopic Properties

- Melting Point : Analogous compounds (e.g., ethyl 2-(5-bromo-3-ethyl-sulfinyl-benzofuran-2-yl)acetate) exhibit melting points >100°C due to strong intermolecular interactions .

- Solubility : Expected to be soluble in polar aprotic solvents (e.g., ethyl acetate, DMF) based on analogs in and .

- Spectroscopy : IR spectra would show C=O stretching at ~1740 cm⁻¹ (ester) and C-Br/C-F vibrations at 600–800 cm⁻¹. NMR would display distinct splitting for fluorine (¹⁹F NMR δ ~-110 ppm) .

Crystallographic and Computational Insights

- Crystal Packing : Analogous brominated esters (e.g., ) exhibit π-π stacking (centroid distances ~3.8 Å) and weak C-H···O hydrogen bonds, contributing to thermal stability.

Pharmaceutical Intermediates

- Bromo-fluoro phenoxy acetates serve as precursors for non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. For example, analogs in and are explored for antiproliferative activity .

- The formyl-substituted analog () is a candidate for Schiff base formation, useful in antimicrobial agent development.

Material Science

- Halogenated esters are employed in liquid crystal and polymer synthesis.

生物活性

Ethyl 2-(3-bromo-6-fluoro-phenoxy)acetate is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a phenoxyacetate structure with halogen substituents, which can significantly influence its biological interactions and therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is characterized by:

- Bromo and Fluoro Substituents : These halogens can enhance the lipophilicity and biological activity of the compound.

- Phenoxyacetate Core : This core structure is known for its diverse biological activities, including antimicrobial and anticancer properties.

The mechanism of action for this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. The presence of the bromo and fluoro groups may modulate these interactions, leading to alterations in biochemical pathways associated with cell proliferation, apoptosis, and antimicrobial activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. This compound has been investigated for its potential efficacy against various bacterial strains. A comparative analysis of similar compounds shows a range of Minimum Inhibitory Concentration (MIC) values:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound A | 8 | E. coli |

| Compound B | 16 | S. aureus |

| This compound | TBD | TBD |

Anticancer Activity

In vitro studies have demonstrated that phenoxyacetates can inhibit cancer cell proliferation. For instance, related compounds have shown IC50 values in the nanomolar range against various cancer cell lines:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound C | 0.075 | MCF-7 (Breast) |

| Compound D | 0.095 | Hs578T (Triple-Negative Breast Cancer) |

| This compound | TBD | TBD |

Case Studies and Research Findings

- Antitumor Studies : A study on phenoxy derivatives indicated that structural modifications significantly affect their cytotoxicity against cancer cells. For example, compounds with specific substitutions at the para position exhibited enhanced potency against MCF-7 cells compared to their analogs without such modifications .

- SAR Analysis : Structure-Activity Relationship (SAR) studies have shown that the introduction of halogens at specific positions on the aromatic ring can enhance biological activity. The presence of both bromo and fluoro groups is particularly noted for increasing lipophilicity and potentially improving cell membrane permeability, thereby enhancing bioavailability .

- In Vivo Studies : Although in vitro results are promising, further in vivo studies are necessary to evaluate the therapeutic efficacy and safety profile of this compound. Preliminary studies suggest that similar compounds have acceptable toxicity profiles in animal models, warranting further investigation .

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for Ethyl 2-(3-bromo-6-fluoro-phenoxy)acetate?

- The synthesis typically involves reacting a substituted phenol (e.g., 3-bromo-6-fluorophenol) with ethyl bromoacetate in the presence of a base like potassium carbonate. The reaction is conducted in polar aprotic solvents (e.g., acetone or DMF) under reflux for 6–12 hours. Purification is achieved via recrystallization or column chromatography .

- Key parameters : Reaction efficiency depends on the base strength, solvent polarity, and steric hindrance from substituents on the aromatic ring.

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, respectively. The bromine and fluorine substituents induce distinct splitting patterns in aromatic regions .

- Infrared Spectroscopy (IR) : Confirms ester (C=O stretch ~1740 cm) and ether (C-O-C stretch ~1250 cm) functionalities .

- X-ray Crystallography : Resolves spatial arrangements of atoms. Tools like SHELXL refine crystal structures, particularly for halogen-substituted aromatic systems .

Advanced Research Questions

Q. How do electronic and steric effects of bromine and fluorine substituents influence reactivity in nucleophilic substitution reactions?

- Bromine’s strong electron-withdrawing effect activates the aromatic ring for electrophilic substitution but deactivates it for nucleophilic attacks. Fluorine’s inductive effect further polarizes the ring, directing reactivity to specific positions. Steric hindrance from bromine can slow reactions at adjacent sites .

- Methodological approach : Compare reaction rates and regioselectivity with chloro or iodo analogs using kinetic studies and DFT calculations .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Halogen atoms (Br, F) create electron density anomalies, complicating phase determination. SHELXD (for experimental phasing) and SHELXL (for refinement) mitigate these issues by modeling anisotropic displacement parameters and handling twinning in high-symmetry space groups .

- Case study : Mercury software aids in visualizing voids and packing motifs, critical for assessing crystallographic data quality .

Q. How can researchers design biological assays to evaluate its enzyme inhibitory potential?

- In vitro assays : Use fluorescence-based or colorimetric assays (e.g., NADH depletion for dehydrogenase inhibition). The ester moiety may require hydrolysis to the free acid for enhanced binding to active sites .

- Structure-activity relationship (SAR) : Modify the phenoxyacetate core with varying halogens or substituents to correlate electronic effects with IC values .

Q. How to resolve contradictions in reaction yields reported for derivatives with different halogen substitutions?

- Controlled experiments : Systematically vary reaction conditions (solvent, temperature, catalyst) while keeping other parameters constant.

- Computational modeling : Use Gaussian or ORCA to calculate activation energies for competing pathways (e.g., SN2 vs. aromatic substitution) .

- Example : Lower yields in fluoro derivatives may stem from reduced leaving-group ability compared to bromo analogs, requiring harsher conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。